N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide
CAS No.: 1049375-96-3
Cat. No.: VC4541370
Molecular Formula: C22H27FN4O2
Molecular Weight: 398.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049375-96-3 |
|---|---|
| Molecular Formula | C22H27FN4O2 |
| Molecular Weight | 398.482 |
| IUPAC Name | N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C22H27FN4O2/c23-19-8-4-5-9-20(19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29) |
| Standard InChI Key | SGHKPOMMNUEKKM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |
Introduction
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that belongs to the oxalamide class. It features a molecular structure that includes a piperazine ring, a fluorophenyl group, and an oxalamide moiety, which are known for their biological activity and potential therapeutic applications. The compound's CAS number is 1049375-96-3, and its molecular formula is C22H27FN4O2, with a molecular weight of approximately 398.5 g/mol .
Synthesis
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide involves several key steps, typically requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. The synthesis may involve the use of specific catalysts and reagents like bases or acids to facilitate reactions at different stages.
Research Findings and Future Directions
While detailed research findings specific to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide are scarce, compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, suggesting potential therapeutic applications in treating anxiety, depression, and other neurological conditions. Future studies should focus on elucidating the compound's mechanism of action and exploring its efficacy in preclinical models.
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